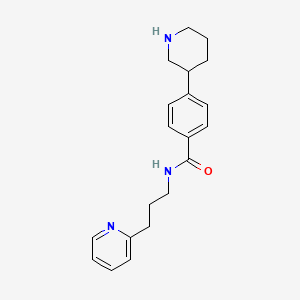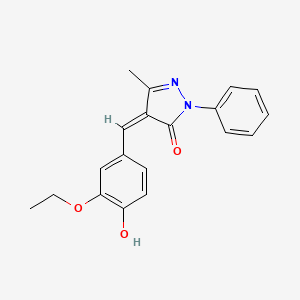![molecular formula C15H17F4N3O2 B5505978 N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions due to the reactivity of fluorine atoms. For molecules similar to N3-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide, techniques such as nucleophilic vinylic substitution (S(N)V) have been explored. This method is employed for the synthesis of fluorinated heterocycles, leveraging the unique electrophilic reactivity endowed by fluorine atoms at specific positions within the molecule, facilitating the formation of desired structures through reactions with oxygen nucleophiles (Meiresonne et al., 2015).
Aplicaciones Científicas De Investigación
Versatile Catalysis for Organic Synthesis
Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines showcases a significant application of fluoro and trifluoromethyl groups in medicinal chemistry. The protocol, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, highlights the utility of such fluoro-compounds in synthesizing a wide range of functional groups crucial for drug development and synthesis (Wang, Mei, & Yu, 2009).
Antimicrobial Activity
Compounds bearing fluoro and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research on fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated significant activity against fungi and Gram-positive microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents with enhanced efficacy (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, important in pharmaceutical and agrochemical industries, has seen innovative applications of fluoro-compounds. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate have been employed to synthesize fluorinated heterocycles, demonstrating the critical role of fluoro and trifluoromethyl groups in accessing novel chemical structures for potential therapeutic agents (Wu et al., 2017).
Trifluoromethylation in Material Science
In material science, the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine exemplifies the application of fluoro and trifluoromethyl groups in creating polymers with exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These materials are vital for advanced technological applications, showcasing the versatility of fluoro-compounds beyond pharmaceuticals (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Enhanced Drug Molecules
The trifluoromethylthio group (CF3S-) is recognized for its importance in drug molecule design due to its high lipophilicity and strong electron-withdrawing properties, which improve cell-membrane permeability and chemical/metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents illustrates the strategic incorporation of trifluoromethyl groups to enhance the therapeutic potential of drug molecules (Shao, Xu, Lu, Shen, 2015).
Propiedades
IUPAC Name |
3-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N3O2/c16-12-6-11(15(17,18)19)4-3-9(12)7-21-13(23)10-2-1-5-22(8-10)14(20)24/h3-4,6,10H,1-2,5,7-8H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWKUYMLELMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)NCC2=C(C=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)
![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)
![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)